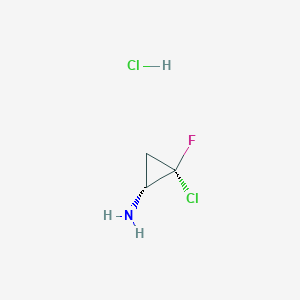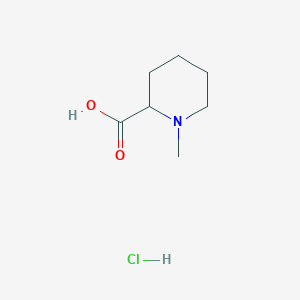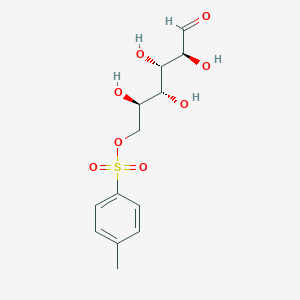
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride: is a chemical compound with the molecular formula C3H6Cl2FN and a molecular weight of 145.991 g/mol . It is a cyclopropane derivative, characterized by the presence of both chlorine and fluorine atoms attached to the cyclopropane ring, along with an amine group. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with a dihalomethane.
Halogenation: The cyclopropane ring is then subjected to halogenation to introduce the chlorine and fluorine atoms. This can be done using reagents like chlorine gas and hydrogen fluoride under controlled conditions.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using ammonia or amine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophiles like hydroxide ions or amines.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclopropylamines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions .
科学研究应用
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated amines on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to altered cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and toxicity .
相似化合物的比较
Similar compounds to trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride include:
trans-2-Chlorocyclopropaneamine hydrochloride: Lacks the fluorine atom, which may result in different reactivity and biological activity.
trans-2-Fluorocyclopropaneamine hydrochloride:
trans-2-Bromo-2-fluorocyclopropaneamine hydrochloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in the combination of both chlorine and fluorine atoms, which can enhance its reactivity and specificity in various applications.
属性
IUPAC Name |
(1R,2S)-2-chloro-2-fluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-,3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVHCMEAGTKEJ-SWLXLVAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)





